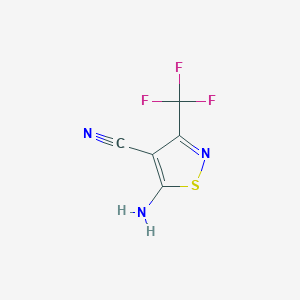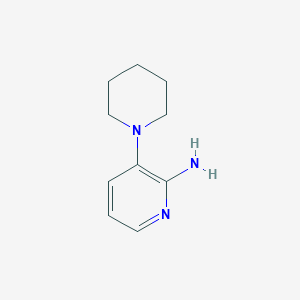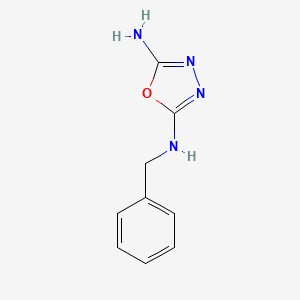
3-Bromo-5-chloro-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-2-nitrophenol: is an aromatic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes:
Nitration: Phenol is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated phenol is then brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: Finally, the brominated nitrophenol undergoes chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts and Reagents: Use of specific catalysts to enhance reaction rates and yields.
Purification: Techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-nitrophenol undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-withdrawing nature of the nitro group, the compound is highly reactive towards electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, chlorine, and nitric acid under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Nucleophilic Substitution: Nucleophiles such as sodium azide or potassium thiocyanate under basic conditions.
Major Products Formed
Aminophenols: From the reduction of the nitro group.
Substituted Phenols: From nucleophilic substitution reactions.
Scientific Research Applications
3-Bromo-5-chloro-2-nitrophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-nitrophenol involves:
Electrophilic Attack: The nitro group activates the aromatic ring towards electrophilic attack, facilitating various substitution reactions.
Reduction Pathways: The nitro group can be reduced to an amine, which can further participate in different biochemical pathways.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, leading to the formation of new compounds with distinct properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitrophenol
- 3-Bromo-2-chloro-5-nitropyridine
- 4-Chloro-2-nitrophenol
Uniqueness
3-Bromo-5-chloro-2-nitrophenol is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
3-bromo-5-chloro-2-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(10)6(4)9(11)12/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDPSJHTEHGMJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)[N+](=O)[O-])Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

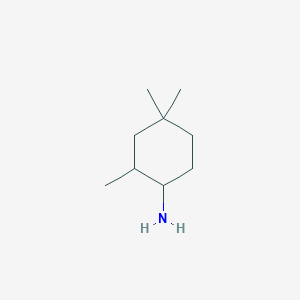

![3-Bromobenzo[d]isoxazole](/img/structure/B1374670.png)
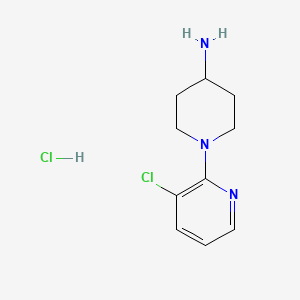
![(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1374672.png)
![4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one](/img/structure/B1374674.png)

